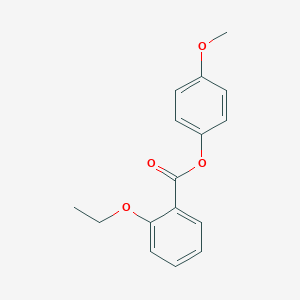![molecular formula C17H17Cl2N5S B268067 N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DTTA, and it has been shown to have a wide range of biochemical and physiological effects.
作用機序
DTTA is a potent antioxidant that works by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to modulate the activity of various enzymes and to inhibit the formation of reactive oxygen species. The exact mechanism of action of DTTA is still under investigation, but it is thought to involve multiple pathways and targets.
Biochemical and Physiological Effects:
DTTA has been shown to have a wide range of biochemical and physiological effects, including the ability to protect cells from oxidative damage, to inhibit the activity of enzymes involved in inflammation and cancer, and to modulate the immune response. DTTA has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using DTTA in lab experiments is its potent antioxidant activity, which makes it a useful tool for studying the effects of oxidative stress on cells. However, DTTA can also have non-specific effects on cell signaling pathways and enzyme activity, which can make it difficult to interpret experimental results. Additionally, the synthesis of DTTA is a complex process that requires specialized expertise and equipment.
将来の方向性
There are several areas of future research that could be explored with DTTA, including studies on its potential as a therapeutic agent for the treatment of neurodegenerative diseases, cancer, and other conditions associated with oxidative stress. Additional studies on the mechanisms of action of DTTA and its effects on cell signaling pathways could also provide valuable insights into the biology of oxidative stress and inflammation. Finally, the development of new synthetic methods for DTTA could help to improve its availability and reduce the cost of research.
合成法
The synthesis of DTTA involves several steps, including the reaction of 2,3-dichlorobenzyl chloride with 3-mercaptopropylamine to form the intermediate compound 2,3-dichlorobenzyl-3-mercaptopropylamine. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine. The synthesis of DTTA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DTTA has been used in a wide range of scientific research applications, including studies on the effects of oxidative stress on cells, the role of antioxidants in preventing cell damage, and the mechanisms of action of various drugs. DTTA has also been used as a tool for studying protein-protein interactions and the structure and function of enzymes.
特性
製品名 |
N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine |
|---|---|
分子式 |
C17H17Cl2N5S |
分子量 |
394.3 g/mol |
IUPAC名 |
N-[(2,3-dichlorophenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H17Cl2N5S/c18-15-9-4-6-13(16(15)19)12-20-10-5-11-25-17-21-22-23-24(17)14-7-2-1-3-8-14/h1-4,6-9,20H,5,10-12H2 |
InChIキー |
ZMFVOQYENVEMEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



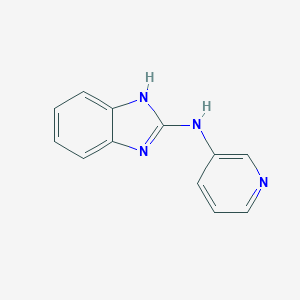
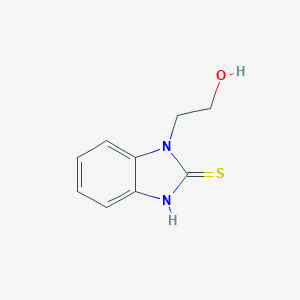
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)
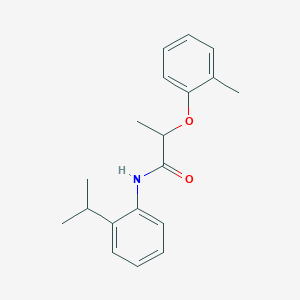

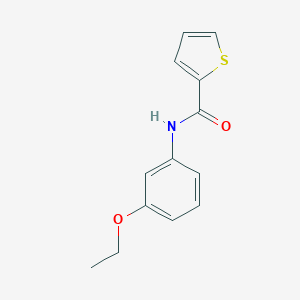
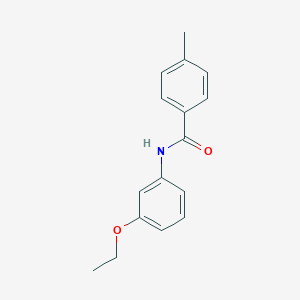
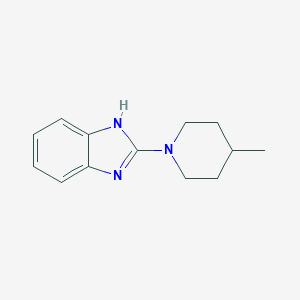
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)

